N,N'-bis(2-hydroxyphenyl)terephthalamide
Overview
Description
“N,N’-bis(2-hydroxyphenyl)terephthalamide” is a chemical compound with the linear formula C20H16N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N,N’-bis(2-hydroxyphenyl)terephthalamide” is represented by the linear formula C20H16N2O4 . The molecular weight of this compound is 348.362 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : N,N'-bis(2-hydroxyphenyl)terephthalamide and its derivatives are synthesized through various chemical reactions. For instance, a study detailed the synthesis of bis-thiourea derivatives using benzene-1,4-dicarbonyl isothiocyanate intermediates and long alkyl chain reactions, characterizing their structures through elemental analysis, IR, 1H, and 13C NMR spectroscopies (Halim & Ngaini, 2016).
X-Ray Diffraction Studies : X-ray diffraction techniques have been employed to study the crystal structure of derivatives like N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide, revealing details about their crystallization and molecular bonding (Fakhar et al., 2018).
Environmental Applications
- Depolymerization of Plastics : Research has shown the potential of using this compound derivatives in the depolymerization of polyethylene terephthalate (PET), a common plastic material. This process is significant for recycling and environmental sustainability (Shukla & Harad, 2006).
Pharmaceutical and Biological Applications
- Antibacterial Studies : Certain derivatives of this compound have been studied for their antibacterial properties. Research involving bis(thiourea) derivatives exhibited significant antibacterial activities, highlighting the potential for pharmaceutical applications (Halim & Ngaini, 2016).
Material Science Applications
- Thermal Properties and Polymer Science : Studies have explored the thermal properties and potential applications in polymer science. The derivatives of this compound have been used in the synthesis of polyamideimides, contributing to the development of high-performance materials with applications in various industries (Hoang et al., 2020).
properties
IUPAC Name |
1-N,4-N-bis(2-hydroxyphenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-17-7-3-1-5-15(17)21-19(25)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMCVBVYKHYJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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